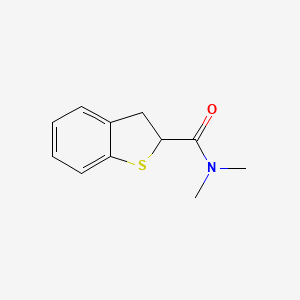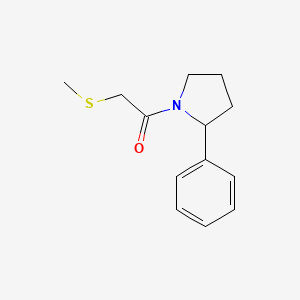
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone, also known as MDPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The chemical structure of MDPHP is similar to other cathinones, such as MDPV and α-PVP, which are known to produce stimulant effects in humans.
作用机制
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone acts on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can produce stimulant effects. 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone also has an affinity for the serotonin transporter, which may contribute to its psychoactive effects. However, the exact mechanism of action of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone is not fully understood and requires further research.
Biochemical and Physiological Effects
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone has been found to produce stimulant effects in humans, such as increased alertness, energy, and euphoria. It has also been reported to cause adverse effects, such as increased heart rate, blood pressure, and body temperature. Long-term use of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone may lead to addiction, tolerance, and withdrawal symptoms. However, more research is needed to fully understand the biochemical and physiological effects of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone.
实验室实验的优点和局限性
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to produce stimulant effects, which may have potential therapeutic applications. However, 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone is a designer drug and its use is illegal in many countries. The availability of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone is also limited, which may make it difficult to conduct research studies.
未来方向
There are many future directions for research on 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone. One area of interest is the development of new synthetic cathinones with improved therapeutic potential and reduced adverse effects. Another area of interest is the development of new analytical methods for the detection and quantification of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone in biological samples. This may help to improve our understanding of the pharmacokinetics and pharmacodynamics of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone. Additionally, more research is needed to fully understand the long-term effects of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone on the central nervous system and its potential for addiction and abuse.
合成方法
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone can be synthesized using various methods, including reductive amination and Mannich reaction. In the reductive amination method, 2-phenylpyrrolidine is reacted with 2-bromo-1-(methylthio)ethanone in the presence of a reducing agent, such as sodium borohydride. The resulting product is purified using chromatography to obtain 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone. In the Mannich reaction method, 2-phenylpyrrolidine is reacted with formaldehyde and methylthioacetone in the presence of a base, such as sodium hydroxide. The product is then purified using chromatography to obtain 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone.
科学研究应用
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This can lead to stimulant effects, such as increased alertness, energy, and euphoria. 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
属性
IUPAC Name |
2-methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-10-13(15)14-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGYNUYTVICHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
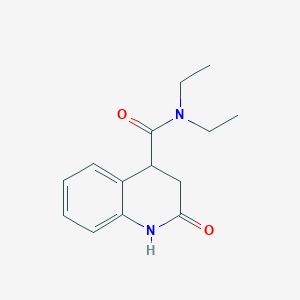

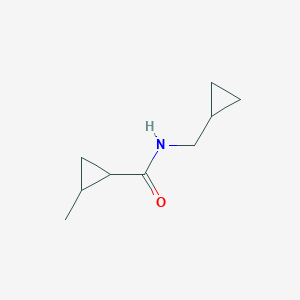
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
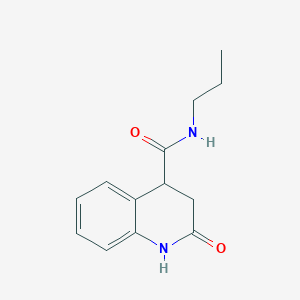
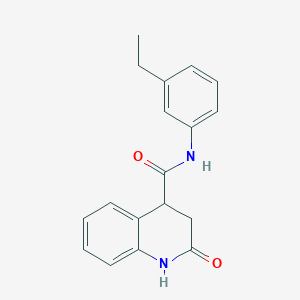
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)



